
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use as a therapeutic agent in various medical conditions.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that it acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. These actions may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target certain receptors in the brain. This allows for more precise manipulation of the neurochemical pathways involved in various medical conditions. However, one limitation is that the exact mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent derivatives of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide that can target specific receptors in the brain. Additionally, more research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide and how it can be used to treat various medical conditions. Finally, more studies are needed to determine the long-term safety and efficacy of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide in humans.
合成法
The synthesis of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide can be achieved through several methods, including the reaction of 4-fluoroaniline with 3-methylbenzyl chloride in the presence of a base, followed by the reaction with piperazine-1-carboxamide. Another method involves the reaction of 4-fluoroaniline with 3-methylbenzyl bromide in the presence of a base, followed by the reaction with piperazine-1-carboxylic acid.
科学的研究の応用
PFPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been studied for its potential use in the treatment of substance abuse disorders, such as cocaine and methamphetamine addiction.
特性
分子式 |
C18H20FN3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O/c1-14-3-2-4-17(13-14)21-9-11-22(12-10-21)18(23)20-16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChIキー |
CSFSRFNUWYWNPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



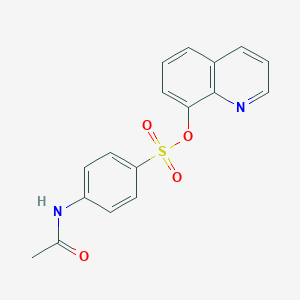
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
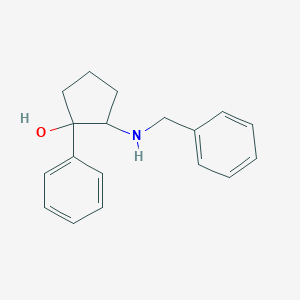
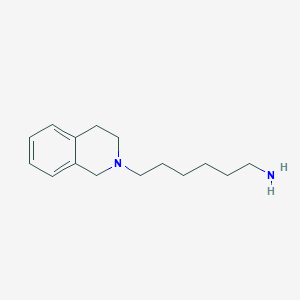
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
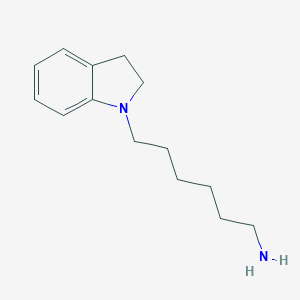
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
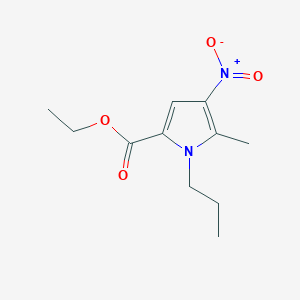
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)